molecular formula C18H40N2O2 B028194 (2-Aminoethyl)ammonium palmitate CAS No. 100021-79-2

(2-Aminoethyl)ammonium palmitate

Cat. No.: B028194
CAS No.: 100021-79-2
M. Wt: 316.5 g/mol
InChI Key: ITWATCMIPRAPEE-UHFFFAOYSA-N
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Description

(2-Aminoethyl)ammonium palmitate is an ammonium salt formed by the reaction of palmitic acid (C₁₅H₃₁COOH) with 2-aminoethylamine (C₂H₈N₂). Its structure features a palmitate anion (C₁₆H₃₁O₂⁻) paired with a cationic (2-aminoethyl)ammonium group (C₂H₈N₂⁺), resulting in the molecular formula C₁₈H₄₀N₂O₂ (calculated from stoichiometry).

The presence of amino groups in this compound suggests utility in drug delivery systems or surface modification, akin to chitosan derivatives functionalized with aminoethyl groups .

Properties

CAS No.

100021-79-2

Molecular Formula

C18H40N2O2

Molecular Weight

316.5 g/mol

IUPAC Name

ethane-1,2-diamine;hexadecanoic acid

InChI

InChI=1S/C16H32O2.C2H8N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;3-1-2-4/h2-15H2,1H3,(H,17,18);1-4H2

InChI Key

ITWATCMIPRAPEE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)[O-].C(CN)[NH3+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.C(CN)N

Other CAS No.

100021-79-2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)ammonium palmitate typically involves the reaction of palmitic acid with (2-aminoethyl)amine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction. The general reaction can be represented as follows:

C16H32O2+C2H8N2C18H40N2O2\text{C}_{16}\text{H}_{32}\text{O}_2 + \text{C}_2\text{H}_8\text{N}_2 \rightarrow \text{C}_{18}\text{H}_{40}\text{N}_2\text{O}_2 C16​H32​O2​+C2​H8​N2​→C18​H40​N2​O2​

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)ammonium palmitate can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler amines and fatty acids.

    Substitution: The amine group can participate in substitution reactions with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amine oxides and carboxylic acids.

    Reduction: Formation of simpler amines and fatty acids.

    Substitution: Formation of substituted amines and corresponding by-products.

Scientific Research Applications

(2-Aminoethyl)ammonium palmitate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)ammonium palmitate is largely dependent on its amphiphilic nature. It can interact with both hydrophilic and hydrophobic molecules, making it an effective emulsifier. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery, where it can help in the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

Diethyl(2-hydroxyethyl)ammonium Palmitate

  • Molecular Formula: C₂₁H₄₅NO₃
  • Key Features : Combines a palmitate anion with a diethyl(2-hydroxyethyl)ammonium cation. The hydroxyl and tertiary amine groups enhance solubility in polar solvents.
  • Stability : Likely hygroscopic due to ionic nature; may decompose under acidic or high-temperature conditions.

Tris(2-hydroxyethyl)ammonium Palmitate

  • Molecular Formula: C₂₂H₄₇NO₅
  • Key Features : Features three hydroxyethyl groups attached to the ammonium center, improving hydrophilicity.
  • Stability: Hydroxyl groups may participate in hydrogen bonding, enhancing thermal stability compared to non-hydroxylated analogs.

Fatty Acid Esters

Ethylhexyl Palmitate

  • Molecular Formula : C₂₄H₄₈O₂
  • Key Features: Neutral ester of palmitic acid and 2-ethylhexanol. Lipophilic and non-ionic.
  • Applications : Widely used in cosmetics as an emollient and texture enhancer. Provides a silky feel in creams and lotions .
  • Stability : Hydrolytically stable under neutral conditions but susceptible to saponification in alkaline environments.

Isocetyl Palmitate

  • Molecular Formula : C₃₂H₆₄O₂
  • Key Features: Branched-chain ester derived from isohexadecanol and palmitic acid. Offers low viscosity and high spreadability.
  • Applications: Preferred in sunscreens and makeup for its non-greasy texture and biocompatibility .
  • Stability : Superior oxidative stability compared to linear esters due to branched alkyl chains.

Amides and Hybrid Derivatives

N-(2-Aminoethyl)-N-(2-hydroxyethyl)oleamide

  • Molecular Formula : C₂₂H₄₄N₂O₂
  • Key Features: Amide derivative with both amino and hydroxyethyl groups. Amphiphilic and bioactive.
  • Applications : Detected in food-contact materials; may act as a surfactant or corrosion inhibitor .
  • Stability : Amide bonds resist hydrolysis better than esters but may degrade under prolonged UV exposure.

N-(2-((2-Aminoethyl)amino)ethyl)palmitamide Monoacetate

  • Molecular Formula : C₂₂H₄₅N₃O₃ (excluding acetate counterion)
  • Key Features : Combines a palmitamide backbone with a diamine side chain and acetate group.
  • Applications: Potential use in drug delivery due to its ability to form micelles or vesicles .
  • Stability : Acetate group enhances solubility in aqueous media, while the amide backbone ensures hydrolytic resistance.

Comparative Data Table

Compound Molecular Formula Molecular Weight Functional Groups Applications Stability Profile
This compound C₁₈H₄₀N₂O₂ 316.53 g/mol Amine, ammonium, carboxylate Pharmaceuticals, coatings Hygroscopic; pH-sensitive
Diethyl(2-hydroxyethyl)ammonium palmitate C₂₁H₄₅NO₃ 371.60 g/mol Hydroxyl, tertiary amine Industrial research Moderate thermal stability
Ethylhexyl palmitate C₂₄H₄₈O₂ 368.64 g/mol Ester Cosmetics (emollient) Alkaline hydrolysis-prone
Isocetyl palmitate C₃₂H₆₄O₂ 480.85 g/mol Branched alkyl ester Sunscreens, makeup High oxidative stability
N-(2-Aminoethyl)-N-(2-hydroxyethyl)oleamide C₂₂H₄₄N₂O₂ 364.60 g/mol Amide, amine, hydroxyl Surfactants, food packaging UV-sensitive

Key Research Findings

  • Ammonium Salts: Ionic palmitate derivatives like this compound exhibit enhanced water solubility compared to esters, making them suitable for aqueous formulations. However, their stability in acidic environments is inferior to amides .
  • Esters : Ethylhexyl and isocetyl palmitate dominate cosmetic applications due to their inertness and sensory properties. Isocetyl palmitate’s branched structure improves formulation stability .
  • Amides: Hybrid compounds like N-(2-((2-aminoethyl)amino)ethyl)palmitamide monoacetate show promise in biomedical applications, leveraging their dual functionality for targeted delivery .

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